S-propyl N-methylcarbamothioate
Description
S-Propyl N-methylcarbamothioate is a thiocarbamate derivative characterized by a carbamothioate backbone with an S-propyl thioester group and an N-methyl substituent. The S-propyl group enhances binding affinity (Kd = 0.008 μM) and inhibitory potency (IC50 = 0.27 μM), outperforming analogs with alternative substituents . This compound’s mechanism involves disrupting enzyme activity via competitive binding, making it a candidate for anticancer therapeutics.
Properties
CAS No. |
39076-37-4 |
|---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
S-propyl N-methylcarbamothioate |
InChI |
InChI=1S/C5H11NOS/c1-3-4-8-5(7)6-2/h3-4H2,1-2H3,(H,6,7) |
InChI Key |
SFGYORSZFNRAPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-propyl N-methylcarbamothioate typically involves the reaction of propylamine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction proceeds as follows:
CH3NCS+C3H7NH2→C5H11NOS
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
S-propyl N-methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propylamine and methanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
S-propyl N-methylcarbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiocarbamates and related compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic effects, including its use as a pesticide and its role in the development of new drugs.
Industry: Utilized in the formulation of agricultural chemicals, particularly as a pesticide due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of S-propyl N-methylcarbamothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses. This mechanism is particularly useful in its application as a pesticide, where it disrupts the nervous system of pests.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiocarbamates with S-propyl groups exhibit diverse biological activities depending on their N-alkyl substituents. Below is a detailed comparison of S-propyl N-methylcarbamothioate with herbicidal analogs like pebulate and vernolate, as well as structurally related enzyme inhibitors.
Structural and Functional Differences
*Inferred from compound 73 in , where the S-propyl group and amide linker contribute to enzyme inhibition.
Physicochemical Properties
*Calculated from molecular formula C₅H₁₁NOS.
Environmental and Regulatory Profiles
- Pebulate : Banned in the EU since 2009 due to groundwater contamination risks .
- Vernolate: Registered in the U.S. but restricted in the EU; degrades via hydrolysis and photolysis .
Key Research Findings
- Enzyme Inhibition : S-Propyl derivatives with small N-alkyl groups (e.g., methyl) exhibit superior hLDH5 inhibition, while bulkier groups reduce potency .
- Herbicidal Selectivity: Larger N-alkyl chains in pebulate and vernolate enhance lipophilicity, improving herbicidal activity but increasing environmental persistence .
- Structural Optimization : Replacing urea with amide groups in carbamothioates (as in compound 73) improves target binding and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
